molecular formula C11H13ClFNO B8711963 4-(2-Chloro-5-fluorophenoxy)piperidine

4-(2-Chloro-5-fluorophenoxy)piperidine

Cat. No. B8711963
M. Wt: 229.68 g/mol
InChI Key: VLXHXYRQCNHKNG-UHFFFAOYSA-N
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Patent
US08618287B2

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:17][CH2:18][N:19]([C:2]2[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=2)[CH2:20][CH2:21]1.[CH2:14]([OH:15])[CH2:13][CH2:25][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(N(C(N(N1)C)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC2CCNCC2)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2CCN(CC2)C=2C(N(C(N(N2)C)=O)C)=O)C=C(C=C1)F
Name
Type
product
Smiles
C(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08618287B2

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:17][CH2:18][N:19]([C:2]2[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=2)[CH2:20][CH2:21]1.[CH2:14]([OH:15])[CH2:13][CH2:25][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(N(C(N(N1)C)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC2CCNCC2)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2CCN(CC2)C=2C(N(C(N(N2)C)=O)C)=O)C=C(C=C1)F
Name
Type
product
Smiles
C(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08618287B2

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[Cl:12][C:13]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:14]=1[O:15][CH:16]1[CH2:17][CH2:18][N:19]([C:2]2[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=2)[CH2:20][CH2:21]1.[CH2:14]([OH:15])[CH2:13][CH2:25][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(N(C(N(N1)C)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC2CCNCC2)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2CCN(CC2)C=2C(N(C(N(N2)C)=O)C)=O)C=C(C=C1)F
Name
Type
product
Smiles
C(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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